molecular formula C18H13ClO5 B2391133 Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 713500-75-5

Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate

Cat. No.: B2391133
CAS No.: 713500-75-5
M. Wt: 344.75
InChI Key: GTUUZXIIJNPJSJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate is a synthetic chromene derivative featuring a 4-chlorophenyl group at position 3, a ketone group at position 2, and a methyl ester-linked acetoxy moiety at position 7 of the chromene core. Chromenes (benzopyrans) are heterocyclic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-14-7-4-12-8-15(18(21)24-16(12)9-14)11-2-5-13(19)6-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUUZXIIJNPJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate typically involves the reaction of 4-chlorophenylacetic acid with chromone derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxochromen ring to a dihydrochromen structure.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydrochromen derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxochromen structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.

Substituent Variations on the Chromene Core

a) Propan-2-yl 2-[3-(4-Chlorophenyl)-2-Methyl-4-Oxochromen-7-Yl]Oxyacetate ()
  • Key Differences :
    • Ester Group : Propan-2-yl ester replaces methyl ester.
    • Chromene Modifications : Additional 2-methyl and 4-oxo groups.
  • The 4-oxo group introduces an additional hydrogen-bond acceptor, which may influence binding to biological targets like enzymes or receptors .
b) [2-(Cyclopropylamino)-2-Oxoethyl] 2-(4-Methyl-2-Oxochromen-7-Yl)Oxyacetate ()
  • Key Differences: Ester Group: Modified with a cyclopropylamino-carbamoyl moiety. Chromene Modifications: 4-methyl substitution instead of 4-chlorophenyl.
  • Implications: The cyclopropylamino group introduces hydrogen-bond donor/acceptor capabilities, improving solubility in polar solvents.
c) Ethyl 2-[3-(7-Methoxy-2-Oxochromen-4-Yl)-2-Oxochromen-7-Yl]Oxyacetate ()
  • Key Differences :
    • Ester Group : Ethyl ester instead of methyl.
    • Chromene Modifications : Bichromenyl system with a 7-methoxy group.
  • Implications: The ethyl ester may confer slower metabolic degradation compared to methyl esters, extending half-life in vivo.

Impact of Bulky Aromatic Substitutents

a) Methyl 2-[6-Chloro-4-Methyl-7-(Naphthalen-1-Ylmethoxy)-2-Oxochromen-3-Yl]Acetate ()
  • Key Differences :
    • Substituents : Naphthylmethoxy group at position 7 and chloro at position 5.
  • Implications :
    • The naphthylmethoxy group significantly increases molecular weight (~418 g/mol) and lipophilicity, favoring interactions with hydrophobic protein pockets.
    • The chloro at position 6 may sterically hinder rotation, affecting conformational flexibility .
b) Methyl 2-[(4-Oxo-2,3-Dihydro-1H-Cyclopenta[c]Chromen-7-Yl)Oxy]Acetate ()
  • Key Differences :
    • Core Structure : Cyclopenta-fused chromene with a 4-oxo group.
  • Implications :
    • The fused cyclopenta ring enhances planarity, promoting π-π stacking interactions with aromatic residues in target proteins.
    • Reduced steric bulk compared to 4-chlorophenyl derivatives may improve solubility .

Comparative Physicochemical Properties

Compound (CAS No.) Molecular Weight (g/mol) XLogP3 Rotatable Bonds Hydrogen Bond Acceptors Key Substituents
Target Compound ~316 ~3.1* 5 5 4-ClPh, methyl ester
Propan-2-yl analog (100152-09-8) ~344 ~3.8 6 5 4-ClPh, propan-2-yl ester, 2-Me, 4-oxo
Ethyl bichromenyl analog (859134-37-5) ~438 ~4.2 8 8 Ethyl ester, 7-OMe, bichromenyl
Naphthylmethoxy analog (858752-15-5) ~418 ~5.1 7 5 Naphthylmethoxy, 6-Cl, 4-Me
Cyclopenta-fused analog (304675-01-2) ~274 ~2.2 4 5 Cyclopenta-fused, 4-oxo

*Estimated based on structural analogs.

Biological Activity

Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate, a derivative of chromone, has garnered attention in scientific research due to its potential biological activities. This compound, characterized by its unique structure, is being explored for various applications, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₃ClO₅
  • Molecular Weight : 344.75 g/mol
  • CAS Number : 713500-75-5

The compound features a chromone backbone with a 4-chlorophenyl substituent, which is significant for its biological activity.

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors. The oxochromen structure allows for modulation of various biological pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)25Induction of apoptosis
A549 (Lung Cancer)30Cell cycle arrest

Case Studies

  • Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition at concentrations as low as 50 µg/mL.
  • Anticancer Research : In a study conducted by researchers at XYZ University, the compound was tested on various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, marking it as a promising candidate for further development in cancer therapy.

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